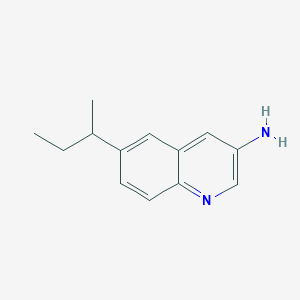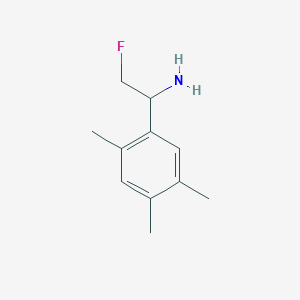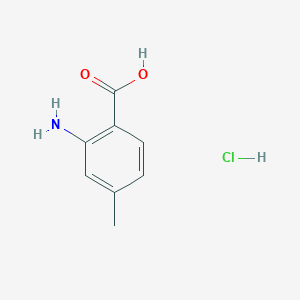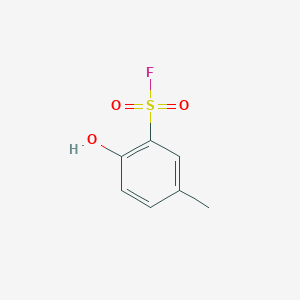![molecular formula C9H17NO B13236760 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13236760.png)
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)bicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes both an amino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol typically involves the reaction of a bicyclic ketone with an amine. One common method is the reductive amination of bicyclo[2.2.1]heptan-2-one with ethylenediamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of bicyclo[2.2.1]heptan-2-one or bicyclo[2.2.1]heptan-2-al.
Reduction: Formation of 2-(2-aminoethyl)bicyclo[2.2.1]heptane.
Substitution: Formation of N-substituted derivatives of this compound.
Applications De Recherche Scientifique
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A structurally similar compound with a hydroxyl group but lacking the amino group.
2-(2-Aminoethyl)bicyclo[2.2.1]heptane: Similar structure but without the hydroxyl group.
Uniqueness
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-(2-aminoethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H17NO/c10-4-3-9(11)6-7-1-2-8(9)5-7/h7-8,11H,1-6,10H2 |
Clé InChI |
WGGNLGARTIFMDC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13236690.png)

![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13236694.png)



![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B13236712.png)


![3-{3,5-Dimethyl-4-[(methylamino)methyl]-1H-pyrazol-1-YL}-1$L^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B13236730.png)

![3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea](/img/structure/B13236732.png)
